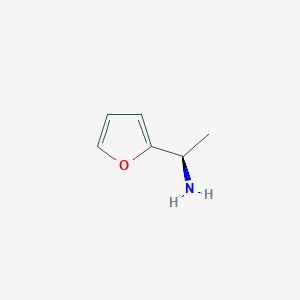

(1R)-1-(furan-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426952 | |

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132523-44-5 | |

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to (1R)-1-(Furan-2-yl)ethan-1-amine: Synthesis, Properties, and Applications in Drug Development

Publication Date: January 14, 2026

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its unique structural composition, featuring a pharmacologically significant furan ring and a stereodefined amine group, renders it an invaluable intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The furan nucleus is recognized as a "privileged scaffold," frequently appearing in compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into its chemical and physical properties, explores advanced stereoselective synthesis methodologies, discusses its applications, and outlines essential safety protocols. The focus is on providing not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of this important chemical entity.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. The molecule's structure, comprising a furan ring attached to a chiral ethylamine side chain, dictates its reactivity and handling characteristics.

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₆H₉NO | PubChem |

| Molecular Weight | 111.14 g/mol | [2] |

| CAS Number | 38235-77-7 (for (R)-isomer) | N/A |

| Appearance | Liquid (typical) | Commercial Suppliers |

| Chirality | (R)-configuration at C1 | Defined by name |

Reactivity Profile

The reactivity of this compound is governed by two primary functional groups: the primary amine and the furan ring.

-

Primary Amine Group : The amine's lone pair of electrons makes it a potent nucleophile. This allows for a wide range of derivatization reactions, such as acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with carbonyls to form imines. These transformations are central to its use in building more complex drug candidates.

-

Furan Ring : As an electron-rich aromatic heterocycle, the furan ring is susceptible to electrophilic substitution, typically at the C5 position (para to the side chain).[3] This allows for further functionalization of the core scaffold, which can be used to modulate the molecule's electronic properties, solubility, and biological target interactions. The diene system within the furan ring can also participate in cycloaddition reactions.[3]

Stereoselective Synthesis Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure this compound is critical. Modern synthetic chemistry offers several robust strategies to achieve this, with biocatalytic asymmetric synthesis and classical chiral resolution being the most prominent.

Biocatalytic Asymmetric Synthesis via Transamination

The use of enzymes, particularly transaminases (TAs or ATAs), represents a green, highly efficient, and economically attractive route for producing chiral amines.[4][5] This approach avoids the use of heavy metal catalysts and often proceeds with near-perfect enantioselectivity.[6][7]

Causality and Scientific Principle: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., L-alanine, isopropylamine) to a prochiral ketone acceptor.[8][9] By selecting an (R)-selective transaminase, the prochiral ketone, 1-(furan-2-yl)ethanone, is directly converted into the desired (R)-enantiomer of the amine with high enantiomeric excess (ee).[10] The reaction equilibrium can be driven towards product formation by using a high concentration of the amine donor or by removing the ketone byproduct.

Caption: Workflow for the biocatalytic synthesis of this compound.

Protocol 2.1: Asymmetric Synthesis using (R)-Transaminase

-

Biocatalyst Preparation : Prepare a solution of the selected (R)-transaminase enzyme in an appropriate aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.5). Add pyridoxal-5'-phosphate (PLP) cofactor to a final concentration of ~1 mM.

-

Reaction Setup : In a temperature-controlled reaction vessel, dissolve the substrate, 1-(furan-2-yl)ethanone (1 equivalent), and the amine donor, such as L-alanine (1.5-3 equivalents), in the buffer. A co-solvent like DMSO may be used if substrate solubility is low.

-

Initiation : Add the prepared biocatalyst solution to the reaction mixture to initiate the amination. The total enzyme loading is typically determined through prior optimization studies.

-

Incubation : Maintain the reaction at a constant temperature (e.g., 35°C) with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or GC to determine conversion and enantiomeric excess.

-

Work-up : Once the reaction reaches completion, adjust the pH of the mixture to >10 with NaOH to deprotonate the amine product.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield the highly pure this compound.

Chiral Resolution of Racemic Amine

Chiral resolution is a classical, robust technique for separating a racemic mixture into its constituent enantiomers.[11] While it inherently has a maximum theoretical yield of 50% for the desired enantiomer, it remains a valuable method, especially when efficient racemization and recycling of the unwanted enantiomer is possible.[12]

Causality and Scientific Principle: The method relies on reacting the racemic amine with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility.[11][12] By carefully choosing the solvent system, one diastereomeric salt can be selectively crystallized while the other remains in solution. The crystallized salt is then isolated, and the resolving agent is removed by treatment with a base to liberate the enantiomerically pure amine.

Caption: Logical flow of the chiral resolution process for separating enantiomers.

Protocol 2.2: Resolution via Diastereomeric Salt Crystallization

-

Salt Formation : Dissolve the racemic 1-(furan-2-yl)ethan-1-amine (1 equivalent) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve the chiral resolving agent, for example, (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 equivalents, as it is a diacid), in the same solvent.

-

Crystallization : Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. The mixture may be heated to ensure complete dissolution and then cooled slowly to promote selective crystallization.

-

Isolation : Isolate the crystallized salt by vacuum filtration and wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of Free Amine : Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >10. This neutralizes the tartaric acid and liberates the free amine.

-

Extraction and Purification : Extract the enantiomerically enriched amine into an organic solvent (e.g., ether or CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product. The enantiomeric excess should be confirmed by chiral HPLC analysis.

Applications in Drug Development and Medicinal Chemistry

The furan moiety is a cornerstone in drug design due to its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding via its oxygen atom.[1] This makes furan-containing compounds, like this compound, highly valuable starting materials for creating novel therapeutics.

-

Scaffold for API Synthesis : The primary application of this chiral amine is as an intermediate in the multi-step synthesis of complex APIs. The stereocenter is often crucial for the final drug's efficacy and selectivity, binding precisely to a specific chiral pocket in a biological target like an enzyme or receptor.

-

Derivatization for Bioactivity : The amine handle allows for the straightforward synthesis of a diverse library of derivatives (amides, sulfonamides, etc.). These derivatives can be screened for a wide range of biological activities, including but not limited to:

-

Probing Structure-Activity Relationships (SAR) : In a drug discovery program, having access to both the (R) and (S) enantiomers is vital. Comparing the biological activity of derivatives made from this compound versus its (S)-counterpart allows researchers to establish clear SAR and understand the stereochemical requirements for target engagement.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The safety profile is largely dictated by the amine functionality and the furan ring. The related compound, 2-(furan-2-yl)ethan-1-amine, is classified as a flammable liquid that can cause severe skin burns and eye damage.[2]

GHS Hazard Information

Based on data for structurally similar furan-based amines, the following hazards should be anticipated:

-

Flammability : Flammable liquid and vapor.[2]

-

Corrosivity : Causes severe skin burns and eye damage.[2]

-

Toxicity : May be harmful if swallowed or inhaled.[14]

-

Irritation : May cause respiratory irritation.[15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][16]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[16] It may be light and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Spill and Disposal : In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

References

-

Royal Society of Chemistry. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine. Organic & Biomolecular Chemistry. Available from: [Link]

-

PubChem. 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (1R)-1-(furan-2-yl)ethan-1-ol. National Center for Biotechnology Information. (Properties of the corresponding alcohol). Available from: [Link]

-

ResearchGate. Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor by Lactobacillus paracasei BD101. Request PDF. Available from: [Link]

-

ChemBK. 1-(furan-2-yl)ethanone. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

National Center for Biotechnology Information. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC - NIH. Available from: [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. AJPAMC. Available from: [Link]

-

University of Greifswald Publication Server. Discovery, Engineering and Application of Transaminases in Biocatalysis. Available from: [Link]

-

National Center for Biotechnology Information. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. PMC - NIH. Available from: [Link]

-

PubMed. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity. Available from: [Link]

-

MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available from: [Link]

-

National Center for Biotechnology Information. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. NIH. Available from: [Link]

-

The Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

-

National Center for Biotechnology Information. An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available from: [Link]

-

mediaTUM. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Available from: [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

-

PubMed. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(Furan-2-yl)propan-1-amine (188772-70-5) for sale [vulcanchem.com]

- 4. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpamc.com [ajpamc.com]

- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 10. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

(1R)-1-(furan-2-yl)ethan-1-amine physical properties

An In-depth Technical Guide: Physical Properties of (1R)-1-(furan-2-yl)ethan-1-amine

Introduction

This compound is a chiral primary amine featuring a furan ring directly attached to the stereogenic center. This molecule serves as a valuable chiral building block in medicinal chemistry and the synthesis of fine chemicals. Its unique combination of a stereocenter, a basic amino group, and an aromatic furan moiety makes it an attractive starting material for creating complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling appropriate handling, reaction optimization, and purification strategies. This guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in established chemical principles and supported by experimental methodologies.

Molecular Structure and Core Properties

The structure of this compound dictates its physical and chemical behavior. The presence of a primary amine group allows for hydrogen bonding, which significantly influences properties like boiling point and solubility. The furan ring contributes to its aromatic character and provides sites for further chemical modification.

Caption: 2D Structure of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| CAS Number | 528819-19-4 (for hydrochloride salt) | [2] |

| Appearance | Expected to be a liquid or low-melting solid | General Principles |

| Boiling Point | Higher than non-polar compounds of similar molecular weight | [3][4] |

| Solubility | Soluble in water and organic solvents like alcohol and ether | [3][5][6] |

Detailed Discussion of Physical Properties

Boiling Point

As a primary amine, this compound can participate in intermolecular hydrogen bonding due to the N-H bonds.[4][6][7] This association is stronger than the van der Waals forces found in alkanes of similar molecular weight but generally weaker than the hydrogen bonds in corresponding alcohols, as nitrogen is less electronegative than oxygen.[7][8] Consequently, its boiling point is expected to be significantly higher than that of non-polar analogues but lower than that of (1R)-1-(furan-2-yl)ethan-1-ol. The boiling points of amines follow the general trend: Primary > Secondary > Tertiary for isomers, due to the decreasing number of N-H bonds available for hydrogen bonding.[6][9]

Solubility

The ability to form hydrogen bonds with water molecules makes lower aliphatic amines, such as this one, water-soluble.[3][6][7] The lone pair of electrons on the nitrogen atom can accept a proton from water, and the N-H protons can be donated, facilitating dissolution. As an amine, it is a weak base and will react with dilute mineral acids to form an ammonium salt. This salt formation dramatically increases its solubility in aqueous acidic solutions, a property that is often exploited in purification and extraction processes.[5][10][11] It is also expected to be soluble in common organic solvents like alcohols, ethers, and benzene.[3][6]

Density

The density of a liquid amine is typically measured using gravimetric methods, such as with a pycnometer or by employing the gravimetric buoyancy technique based on Archimedes' principle.[12][13][14] These methods involve accurately determining the mass of a known volume of the substance.[15][16] For a compound like this compound, the density is expected to be slightly greater than that of water, similar to other related furan derivatives like furfurylamine (1.099 g/mL).[17]

Experimental Protocols for Property Determination

A systematic workflow is essential for the accurate characterization of a chemical substance. The following protocols outline the standard procedures for determining the key physical properties of this compound.

Caption: Workflow for Physical Property Characterization.

Protocol 1: Boiling Point Determination by Simple Distillation

-

Rationale: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. It also serves as a purification step.

-

Procedure:

-

Place a 5-10 mL sample of the amine into a 25 mL round-bottom flask with a boiling chip.

-

Assemble a simple distillation apparatus, ensuring all joints are properly sealed. Place a calibrated thermometer so the bulb is just below the side arm of the distillation head.

-

Begin heating the flask gently using a heating mantle.

-

Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.

-

Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

-

Protocol 2: Density Determination using a Pycnometer

-

Rationale: A pycnometer is a flask with a precise, known volume. By weighing it empty, filled with water (a reference), and filled with the sample, the sample's density can be calculated accurately.[13][14]

-

Procedure:

-

Clean and dry a 10 mL pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and equilibrate it to a constant temperature (e.g., 20°C) in a water bath. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample, equilibrate to the same temperature, and record its mass (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Protocol 3: Qualitative Solubility Assessment

-

Rationale: This series of tests quickly establishes the polarity and basicity of the compound, key indicators of its chemical nature.[5][10]

-

Procedure:

-

Label three separate test tubes.

-

To each tube, add ~2 mL of the solvent (Tube 1: Water; Tube 2: Ethanol; Tube 3: 5% aq. HCl).

-

Add 2-3 drops of the amine to each test tube.

-

Vigorously stir or shake each tube.

-

Observe and record whether the amine dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble. The formation of a homogeneous solution in 5% HCl after being insoluble in water is a strong confirmation of an amine's basic character.[5][11]

-

Spectroscopic Profile

While specific spectra for this exact compound are not widely published, its structure allows for predictable spectroscopic features.

-

¹H NMR: The spectrum is expected to show a quartet for the methine proton (CH-NH₂) coupled to the methyl group and the adjacent furan proton. The methyl group would appear as a doublet. The protons on the furan ring will appear in the aromatic region with characteristic coupling patterns. The amine protons (NH₂) may appear as a broad singlet. A spectrum for the related compound (S)-1-(furan-2-yl)ethanol shows the methyl doublet at ~1.56 ppm and the methine quartet at ~4.88 ppm, providing a useful reference.[18]

-

¹³C NMR: Distinct signals are expected for the two aliphatic carbons (methyl and methine) and the four unique carbons of the furan ring.

-

IR Spectroscopy: Key peaks would include N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aliphatic and aromatic parts, and C=C and C-O stretching characteristic of the furan ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 111. The fragmentation pattern would likely involve the loss of the methyl group or cleavage adjacent to the amine.

Safety and Handling

-

Hazard Identification: Based on structurally similar amines and furan derivatives, this compound should be handled with care. Related compounds are often classified as harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.[1][19][20]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a chiral amine whose physical properties are governed by its ability to form hydrogen bonds and its inherent basicity. Its expected water solubility, relatively high boiling point compared to non-polar analogues, and characteristic spectroscopic signature are all direct consequences of its molecular structure. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties, ensuring that researchers and drug development professionals can handle and utilize this important chemical building block with confidence and precision.

References

-

Test for Amino Groups. (n.d.). BYJU'S. [Link]

-

Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. [Link]

-

How to Calculate Density of a Liquid Substance. (2021, October 5). Study.com. [Link]

-

Determining the Density of a Solid and Liquid. (2015, June 15). JoVE. [Link]

-

MEASUREMENT OF DENSITY. (n.d.). Unknown Source. [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023, January 25). EMBIBE. [Link]

-

Determining the density of solids and liquids. The Lab Activity. (2024, August 8). YouTube. [Link]

-

Amine Unknowns. (n.d.). Unknown Source. [Link]

-

Understanding Amines Boiling Point Order KCET 12th Chemistry Amines. (2025, January 13). YouTube. [Link]

-

Properties of Amines, basic character of amines and solubility. (n.d.). Km Chemistry. [Link]

-

Physical Properties of Amines. (n.d.). BYJU'S. [Link]

-

Organic Bases: Amines – HSC Chemistry. (n.d.). Science Ready. [Link]

-

an introduction to amines. (n.d.). Chemguide. [Link]

-

15.12: Physical Properties of Amines. (2020, July 30). Chemistry LibreTexts. [Link]

-

(1R)-1-(furan-2-yl)ethan-1-ol. (n.d.). PubChem. [Link]

-

2-(Furan-2-yl)ethan-1-amine. (n.d.). PubChem. [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. (n.d.). ResearchGate. [Link]

-

Furfurylamine. (n.d.). Wikipedia. [Link]

Sources

- 1. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 528819-19-4|(R)-1-(Furan-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. kmchemistry.com [kmchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. embibe.com [embibe.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. jove.com [jove.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Furfurylamine - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

(1R)-1-(Furan-2-yl)ethan-1-amine: A Technical Guide for Drug Development Professionals

Abstract

(1R)-1-(Furan-2-yl)ethan-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its unique structural combination—a stereogenic center directly attached to a furan ring—renders it a valuable building block for synthesizing complex molecular architectures and active pharmaceutical ingredients (APIs). The furan moiety serves as a versatile bioisostere for phenyl rings, often improving metabolic stability and pharmacokinetic profiles, while the chiral amine is a crucial pharmacophore in numerous receptor-ligand interactions. This guide provides an in-depth overview of its chemical structure, physicochemical properties, stereoselective synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Structure

1.1 IUPAC Name and Stereochemistry

The unambiguous nomenclature for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .

-

The "(1R)" designation specifies the absolute configuration at the chiral carbon (C1), which is the carbon atom bonded to the furan ring, the methyl group, the amino group, and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the priority of the substituents is: (-NH2) > (-C4H3O) > (-CH3) > (-H). With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, hence the "R" configuration.

-

"1-(furan-2-yl)" indicates that a furan ring is attached via its second position to the first carbon of the ethylamine backbone.

-

"ethan-1-amine" defines the core structure as a two-carbon chain (ethane) with an amine group on the first carbon.

The chemical formula for this compound is C₆H₉NO.[1]

1.2 Chemical Structure

The molecule consists of a central sp³-hybridized chiral carbon. This carbon is covalently bonded to four distinct substituents:

-

A furan ring at the 2-position.

-

An amino group (-NH2).

-

A methyl group (-CH3).

-

A hydrogen atom.

Figure 1: 2D and 3D representations of this compound, highlighting the R-configuration at the stereocenter.

Figure 1: 2D and 3D representations of this compound, highlighting the R-configuration at the stereocenter.

1.3 Physicochemical Properties

Understanding the physicochemical properties of this amine is critical for its application in synthesis and drug formulation. The data presented below are compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Weight | 111.14 g/mol | PubChem[2] |

| Chemical Formula | C₆H₉NO | Wikidata[1] |

| XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Appearance | Colorless to pale yellow liquid | LookChem[3] |

| Boiling Point | ~145-146 °C (for related furfurylamine) | ChemBK[4] |

Significance in Drug Development

The incorporation of the this compound scaffold into drug candidates is a deliberate strategy rooted in established medicinal chemistry principles.

-

The Furan Moiety as a Bioisostere: The furan ring is a well-known bioisostere of the benzene ring. Substituting a phenyl group with furan can modulate a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Furan is generally more polar and less lipophilic than benzene, which can alter solubility and cell permeability. Furthermore, the oxygen heteroatom can act as a hydrogen bond acceptor, introducing new potential interactions with biological targets.

-

The Chiral Amine as a Pharmacophore: Chiral amines are ubiquitous in pharmaceuticals, with over 80% of drugs containing amine functionality.[5] The stereochemistry of an amine is often critical for biological activity, as enantiomers can exhibit vastly different efficacy, potency, and toxicity profiles.[6] The primary amine of this molecule can serve as a key anchoring point to acidic residues (e.g., aspartate, glutamate) in protein active sites through ionic interactions or hydrogen bonding.

-

Applications as a Building Block: This compound serves as a crucial intermediate in the synthesis of more complex molecules. For example, its precursor, 2-acetylfuran, is used to produce the cephalosporin antibiotic Cefuroxime.[7] The amine itself is a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns.[3]

Synthesis and Chiral Control

The synthesis of enantiomerically pure this compound is a key challenge. The most common and industrially scalable approach is the reductive amination of a prochiral ketone, 2-acetylfuran, coupled with a strategy for asymmetric induction.[8][9]

3.1 Overview of Synthetic Strategy: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful method for producing chiral amines.[10] The general workflow involves two main stages: the formation of an imine from a ketone and an amine source, followed by stereoselective reduction.

// Nodes Start [label="2-Acetylfuran\n(Prochiral Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia Source\n(e.g., NH4OAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Prochiral Imine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Chiral Catalyst\n(e.g., Ru-TsDPEN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydride [label="Hydride Source\n(e.g., HCOOH/NEt3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Asymmetric Transfer\nHydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Enantiopure Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Imine [label="Condensation\n(-H2O)"]; Ammonia -> Imine; Imine -> Reduction; Catalyst -> Reduction [label="Stereocontrol"]; Hydride -> Reduction; Reduction -> Product [label="High e.e."]; } dot Caption: Asymmetric synthesis workflow for this compound.

3.2 Field-Proven Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol is based on well-established methods for the asymmetric transfer hydrogenation of imines, a technique widely recognized for its operational simplicity and high enantioselectivity.[11]

Objective: To synthesize this compound from 2-acetylfuran with high enantiomeric excess (e.e.).

Materials:

-

2-Acetylfuran (1.0 eq)[12]

-

Ammonium acetate (NH₄OAc, 5-10 eq)

-

Formic acid/triethylamine azeotrope (HCOOH/NEt₃, 5:2 molar ratio) as the hydride source

-

[(1R,2R)-TsDPEN]RuCl catalyst (0.005-0.01 mol%)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

To a clean, dry, inert-atmosphere reaction vessel, add 2-acetylfuran, ammonium acetate, and the anhydrous solvent.

-

Heat the mixture to reflux (e.g., ~110°C for toluene) with a Dean-Stark apparatus to azeotropically remove the water formed during condensation.

-

Causality: The removal of water is crucial as it drives the equilibrium towards the formation of the imine intermediate, maximizing the substrate for the subsequent asymmetric reduction.

-

-

Asymmetric Reduction:

-

Cool the reaction mixture to room temperature.

-

In a separate vessel, prepare the active catalyst by dissolving the [(1R,2R)-TsDPEN]RuCl precursor in the solvent.

-

Add the catalyst solution and the formic acid/triethylamine mixture to the reaction vessel containing the in situ-generated imine.

-

Stir the reaction at a controlled temperature (e.g., 25-40°C) and monitor its progress by TLC or LC-MS.

-

Causality: The Noyori-type Ru catalyst creates a chiral environment. The hydride from the formic acid is transferred to one specific face of the C=N double bond of the imine, leading to the preferential formation of the (R)-enantiomer.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the formic acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield the final, enantiomerically enriched amine.

-

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of the final product is paramount. A combination of spectroscopic and chromatographic techniques is employed.

4.1 Identity and Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the furan, methyl, and methine protons provide a unique fingerprint of the molecule.[13]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight (111.14 g/mol ) and fragmentation pattern, verifying the compound's elemental composition.[2]

4.2 Chiral Purity Determination

The most critical quality control parameter is the enantiomeric excess (e.e.). This is almost exclusively determined using chiral High-Performance Liquid Chromatography (HPLC).[14][15]

Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[6] The enantiomers form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation.[16]

// Nodes Sample [label="Synthesized Amine\n(Racemic or Enriched)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Optional Derivatization\n(e.g., with UV-active tag)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Injection [label="HPLC Injector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Chiral Stationary Phase\n(e.g., Polysaccharide-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="UV/Vis Detector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatogram [label="Data Acquisition:\nChromatogram", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Peak Integration &\n e.e. Calculation\n[%e.e. = (|A_R - A_S| / |A_R + A_S|) * 100]", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Derivatization [style=dashed]; Sample -> Injection [style=solid]; Derivatization -> Injection; Injection -> Column [label="Mobile Phase"]; Column -> Detection [label="Separated Enantiomers"]; Detection -> Chromatogram; Chromatogram -> Analysis; } dot Caption: Workflow for chiral purity analysis by HPLC.

Typical Chiral HPLC Method:

-

Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is highly effective for separating chiral amines.[15][17]

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) is common. The DEA is crucial as it deactivates acidic silanol groups on the silica support, preventing peak tailing and improving resolution.

-

Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 220-254 nm).

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Conclusion

This compound is more than just a simple chemical; it is a strategically important chiral building block that offers significant advantages in modern drug design and development. Its unique combination of a bioisosteric furan ring and a stereodefined amine group allows medicinal chemists to fine-tune the properties of lead compounds, ultimately leading to safer and more effective pharmaceuticals. A thorough understanding of its synthesis and analytical control, as outlined in this guide, is essential for leveraging its full potential in the pharmaceutical pipeline.

References

- BenchChem. (n.d.). Chiral HPLC Analysis of (S)-1-(tetrahydrofuran-2-yl)ethanone.

-

Demir, A. S., Sesenoglu, O., Aksoy-Cam, H., Kaya, H., & Aydogan, K. (2001). An asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone. Tetrahedron: Asymmetry. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-1-(furan-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikidata. (n.d.). 1-(Furan-2-yl)ethan-1-amine. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(furan-2-yl)methanamine. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(FURAN-2-YL)ETHAN-1-ONE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

-

LookChem. (n.d.). 2-FURAN-2-YL-ETHYLAMINE. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. Retrieved from [Link]

-

National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). N-(furan-2-ylmethyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Retrieved from [Link]

-

Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

Sources

- 1. 1-(Furan-2-yl)ethan-1-amine - Wikidata [wikidata.org]

- 2. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 12. 1-(FURAN-2-YL)ETHAN-1-ONE | CAS 1192-62-7 [matrix-fine-chemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

(1R)-1-(Furan-2-yl)ethan-1-amine: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(Furan-2-yl)ethan-1-amine is a chiral primary amine that has garnered significant interest within the pharmaceutical and fine chemical industries. Its unique structural motif, combining a stereogenic center directly attached to a furan ring, makes it a valuable synthon for the synthesis of complex, biologically active molecules. The furan moiety, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profiles of drug candidates.[1][2] The chirality of this amine is of paramount importance, as the spatial arrangement of substituents around the chiral center dictates its interaction with biological targets, profoundly influencing its efficacy and safety.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, enantioselective resolution, and applications of this compound, with a focus on its role in modern drug development.

Chemical Properties and Identifiers

A clear understanding of the fundamental physicochemical properties of a compound is essential for its effective use in research and development. The key identifiers and properties of this compound are summarized in the table below. It is important to note that while the free base is the primary subject of this guide, a commonly available form is its hydrochloride salt, for which a specific CAS number is registered.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₆H₉NO | [4] |

| Molecular Weight | 111.14 g/mol | [4] |

| CAS Number | 528819-19-4 (hydrochloride salt) | [5] |

| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |

| Boiling Point | (Predicted) ~150-160 °C | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) | N/A |

Synthesis and Enantioselective Resolution

The preparation of enantiomerically pure this compound is a critical step in its utilization for chiral drug synthesis. While various methods for the synthesis of chiral amines exist, a common and highly effective strategy involves the resolution of a racemic mixture. Enzymatic kinetic resolution has emerged as a powerful and green methodology for this purpose, offering high enantioselectivity under mild reaction conditions.[6]

Enzymatic Kinetic Resolution of (±)-1-(Furan-2-yl)ethan-1-amine

The principle of enzymatic kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate with an enzyme. In the case of racemic 1-(furan-2-yl)ethan-1-amine, a lipase can selectively acylate one enantiomer at a much faster rate than the other, leading to the separation of the unreacted amine and the acylated product.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a generalized procedure for the kinetic resolution of racemic 1-(furan-2-yl)ethan-1-amine using an immobilized lipase. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary to achieve the best results.

Materials:

-

Racemic 1-(furan-2-yl)ethan-1-amine

-

Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Acylating agent (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Reaction monitoring equipment (e.g., chiral HPLC or GC)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(furan-2-yl)ethan-1-amine (1.0 equivalent).

-

Add an anhydrous organic solvent to dissolve the amine.

-

Add the acylating agent (0.5-1.0 equivalent) to the solution.

-

Add the immobilized lipase (typically 10-50 mg per mmol of amine) to the reaction mixture.[6]

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.

-

Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme.

-

The unreacted (S)-amine and the acylated (R)-amide can be separated by standard techniques such as column chromatography or acid-base extraction.

-

The (R)-amide can then be hydrolyzed under acidic or basic conditions to yield the desired this compound.

Applications in Drug Development

The furan ring is a versatile scaffold in medicinal chemistry, acting as a bioisostere for other aromatic rings like phenyl and thiophene, and its presence can significantly influence a molecule's biological activity.[1][3] Chiral amines, in particular, are crucial building blocks for a vast number of pharmaceuticals. The specific stereochemistry of these amines is often the key determinant of their therapeutic effect, as one enantiomer may exhibit the desired pharmacological activity while the other could be inactive or even toxic.[3]

The Significance of Chirality in Drug Design

The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly specific and three-dimensional. As such, the different spatial arrangements of enantiomers can lead to vastly different binding affinities and downstream effects. The use of a single, active enantiomer over a racemic mixture can offer several advantages:

-

Improved Therapeutic Index: By eliminating the inactive or less active enantiomer, the therapeutic dose can be lowered, potentially reducing side effects and improving the overall safety profile of the drug.

-

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ. Using a single enantiomer leads to a more predictable and less complex pharmacokinetic profile.

-

Reduced Drug-Drug Interactions: The inactive enantiomer can still be metabolized by enzymes that are also responsible for the metabolism of other drugs, leading to potential drug-drug interactions.

Role of the Furan Moiety in Drug-Receptor Interactions

The furan ring in this compound contributes to its utility as a pharmacophore. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. These interactions can enhance the binding affinity and selectivity of the drug molecule for its target. The furan ring's electronic properties can also influence the pKa of the adjacent amine group, which can be critical for its interaction with biological targets.[1]

The combination of a chiral center and a pharmacologically active furan moiety makes this compound a highly attractive building block for the synthesis of novel therapeutics in areas such as:

-

Antimicrobial Agents: Furan-containing compounds have a long history as effective antibacterial and antifungal agents.[2]

-

Anticancer Drugs: Numerous furan derivatives have been investigated for their potential as anticancer agents.[2]

-

Central Nervous System (CNS) Active Drugs: The physicochemical properties of the furan ring can be tuned to improve blood-brain barrier penetration, making it a useful scaffold for drugs targeting the CNS.

Conclusion

This compound stands out as a chiral building block of significant value in the field of drug discovery and development. Its unique combination of a stereogenic center and a pharmacologically relevant furan moiety provides a powerful tool for medicinal chemists to design and synthesize novel, potent, and selective therapeutics. The ability to produce this amine in high enantiomeric purity through methods like enzymatic kinetic resolution further enhances its utility. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound is set to increase, paving the way for the development of safer and more effective medicines.

References

-

Mall, S., Srivastava, A., & Singh, G. (2023). Clinically approved drugs containing furan ring. ResearchGate. [Link]

-

Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. [Link]

-

Paal, K., & Bäckvall, J.-E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

-

ResearchGate. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

-

ResearchGate. (2019). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE (methyl tert-butyl ether) yielding (S)-1. Basic hydrolysis of amide 3 yields (R)-1.²¹. [Link]

-

ResearchGate. (2018). Biomass-based enantioselective approach to 1,2-di(furan-2-yl)ethane-1,2-diamine and its derivatives. [Link]

-

Oakwood Chemical. (n.d.). 1-Furan-2-yl-ethanone. [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 108-118. [Link]

-

Hyun, M. H., Min, H. J., & Cho, Y. J. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Bulletin of the Korean Chemical Society, 35(12), 3563-3566. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. Organic Letters, 9(16), 3033–3035. [Link]

-

Wang, Z., Chen, J., Yang, Z., & Liu, H. (2010). Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 20(6), 1961–1964. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

- Google Patents. (n.d.).

-

Kim, D., & Toste, F. D. (2018). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. ACS Central Science, 4(11), 1548–1552. [Link]

-

PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 528819-19-4|(R)-1-(Furan-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Furan-Based Chiral Amines

Abstract

Furan-based chiral amines are privileged structural motifs integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Their synthesis in enantiomerically pure form is a critical objective in medicinal chemistry and drug development. This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable molecules. We will delve into the mechanistic underpinnings and practical applications of asymmetric catalysis, the strategic use of chiral auxiliaries, and the burgeoning field of biocatalysis. Each section will feature detailed experimental protocols, comparative data, and visual workflows to equip researchers with the knowledge to select and implement the most suitable synthetic route for their specific target.

Introduction: The Significance of Furan-Based Chiral Amines in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile scaffold in medicinal chemistry.[1] It often serves as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[3] When combined with a chiral amine functionality, the resulting furan-based chiral amines become key building blocks for a diverse array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[2][3][4][5]

The stereochemistry of the amine group is often crucial for pharmacological activity. The synthesis of single enantiomers is therefore paramount to avoid potential off-target effects and to maximize therapeutic efficacy. This guide will explore the three primary pillars of asymmetric synthesis as applied to furan-based chiral amines.

Asymmetric Catalysis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis represents one of the most elegant and efficient approaches to chiral molecules.[6] This strategy relies on a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of furan-based chiral amines, transition metal-catalyzed asymmetric hydrogenation and organocatalytic methods are particularly prominent.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) of prochiral imines or enamines derived from furan-based ketones is a powerful and direct route to chiral amines.[7][8] This method typically involves the use of chiral phosphine ligands complexed to transition metals such as iridium, rhodium, or ruthenium.

The choice of ligand is critical for achieving high enantioselectivity. Ligands with a binaphthyl backbone, such as BINAP, and those with a spiro backbone have shown considerable success in the asymmetric hydrogenation of N-aryl and N-alkyl imines containing a furan moiety.[7][8]

Mechanism of Action: A Closer Look

The catalytic cycle generally involves the coordination of the imine substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to the C=N double bond. The specific stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral ligand framework.

Catalytic Cycle of Asymmetric Hydrogenation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Furan-Containing Imine [7][8]

-

Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%) in a degassed solvent (e.g., dichloromethane) is stirred for 30 minutes.

-

Reaction Setup: The furan-containing imine (1.0 mmol) is dissolved in the reaction solvent in a pressure vessel.

-

Hydrogenation: The catalyst solution is added to the imine solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar).

-

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25 °C) and monitored by TLC or GC until the starting material is consumed.

-

Work-up and Purification: After depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched furan-based chiral amine.

Table 1: Comparison of Chiral Ligands in Asymmetric Hydrogenation of Furan Imines

| Ligand | Metal | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| (S,S)-f-Binaphane | Ir | N-alkyl α-aryl furan-imines | up to 90 | High | [7][8] |

| Phosphino-oxazoline | Ir | N-aryl imines | up to 97 | High | [7] |

| Spirant-backbone complexes | Ir | N-aryl imines | up to 97 | High | [7] |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis.[9] Chiral primary amines and phosphoric acids are particularly effective for the synthesis of furan-based chiral amines through reactions like asymmetric Michael additions.[9][10]

For instance, a bulky chiral primary amine can mediate the asymmetric Michael reaction of 3(2H)-furanones with α,β-unsaturated ketones to produce highly functionalized furanone derivatives with excellent diastereoselectivity and enantioselectivity.[10]

Organocatalytic Asymmetric Michael Addition.

Chiral Auxiliaries: A Stoichiometric Approach

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis.[11] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[11] After the desired transformation, the auxiliary is cleaved and can often be recovered.[11]

For the synthesis of furan-based chiral amines, chiral sulfinamides, such as tert-butanesulfinamide, are particularly versatile auxiliaries.[12]

Experimental Workflow: Synthesis of a Furan-Based Chiral Amine using a Chiral Auxiliary

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of highly functionalized furanones via direct Michael reactions mediated by a bulky primary amine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

The Emergence of Furan Derivatives as Privileged Scaffolds in Asymmetric Catalysis

An In-Depth Technical Guide:

The relentless pursuit of enantiomerically pure compounds is a defining feature of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, relying on the power of chiral catalysts to control the stereochemical outcome of a reaction. Within the vast arsenal of chiral ligands and organocatalysts, those built upon a furan framework have carved out a significant and expanding niche.[1] Their ascent is not coincidental; it is rooted in the unique stereoelectronic properties of the furan ring, combined with the synthetic accessibility of a diverse range of derivatives.[1]

This guide offers a deep dive into the multifaceted role of furan derivatives in asymmetric catalysis. We will move beyond a simple cataloging of reactions to explore the causality behind catalyst design, the mechanistic underpinnings of stereocontrol, and the practical application of these systems in cutting-edge synthesis. As a Senior Application Scientist, the focus here is on providing not just information, but field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals.

The Furan Moiety: An Electronic and Steric Chameleon

The utility of the furan ring in catalyst design stems from a combination of factors:

-

Aromaticity and Electron Richness: Furan is an electron-rich aromatic heterocycle, making it an excellent participant in π-stacking interactions and a reactive component in electrophilic aromatic substitutions and cycloaddition reactions.[2][3] This reactivity can be harnessed both in the synthesis of the catalyst itself and in the catalytic cycle.

-

Oxygen as a Coordinating Atom: The endocyclic oxygen atom can act as a Lewis base, participating in hydrogen bonding or coordinating to metal centers, thereby influencing the conformational rigidity and electronic environment of the catalyst.

-

Tunable Steric and Electronic Properties: The furan ring can be readily substituted at multiple positions, allowing for fine-tuning of the steric bulk and electronic nature of the resulting ligand or organocatalyst. This modularity is crucial for optimizing selectivity in different transformations.

-

Biomass-Derived Precursor: Many furan derivatives can be sourced from biomass, aligning with the principles of green and sustainable chemistry.[4][5]

These intrinsic properties make furan-based structures versatile and privileged scaffolds for a wide array of catalytic transformations.[1]

Furan-Based Scaffolds in Action: A Structural Overview

The application of furan derivatives can be broadly categorized, showcasing their versatility. The following diagram illustrates the primary roles these compounds play in the field of asymmetric catalysis.

Caption: Roles of furan derivatives in asymmetric catalysis.

Furan-Based Chiral Ligands in Transition Metal Catalysis

The coordination of chiral furan-based ligands to transition metals creates a powerful chiral environment for catalysis. These ligands often possess additional coordinating groups like phosphines, carboxylic acids, or nitrogen heterocycles.

A notable example involves a novel furan-indole carboxylic acid ligand used in rhodium-catalyzed C-H amidation.[1] The carboxylic acid group serves as the primary coordination site for the rhodium catalyst, while the bulky, rigid furan-indole backbone projects a chiral environment that effectively shields one face of the reactive intermediate. This steric hindrance is the causal factor for the observed enantioselectivity, forcing the substrate to approach from the less-hindered direction.

While ligands often activate substrates, the furan ring itself can be the target of asymmetric transformation. The enantioselective hydrogenation of furans and benzofurans, a challenging task, has been successfully achieved using iridium catalysts bearing bicyclic pyridine-phosphinite ligands.[6] In this case, the furan acts as the substrate. The catalyst creates a chiral pocket that binds the furan in a specific orientation, allowing for the delivery of hydrogen to one face of the double bond, resulting in high enantioselectivity for the saturated tetrahydrofuran product.[6] This transformation is a key step in the formal total synthesis of natural products like (-)-thespesone.[6]

Furan-Based Organocatalysis: Metal-Free Stereocontrol

Organocatalysis provides a complementary, metal-free approach to asymmetric synthesis. Furan derivatives have been successfully employed as scaffolds for potent organocatalysts.

A furan-indole phosphine has been designed to act as a nucleophilic organocatalyst.[1] In the (3+2) annulation between allenoates and imines, the phosphine atom initiates the catalytic cycle by attacking the allenoate. The chiral furan-indole backbone dictates the three-dimensional arrangement of the resulting zwitterionic intermediate, controlling the trajectory of the incoming imine. This precise spatial control is directly responsible for the high diastereoselectivity and enantioselectivity of the resulting annulation product.[1]

Chiral phosphoric acids are powerful Brønsted acid organocatalysts. Furan derivatives have been involved in CPA-catalyzed reactions, such as the asymmetric aza-Friedel-Crafts reaction of furans with imines.[7] The CPA activates the imine by protonation, forming a chiral ion pair. The furan, acting as a nucleophile, then attacks the activated imine. The stereochemical outcome is determined by the highly organized, hydrogen-bond-mediated transition state assembled by the chiral phosphate anion.[7][8]

Advanced Concepts: Atropisomerism and Chirality Transfer

Recent research has pushed the boundaries of what is possible with furan-based systems, exploring complex stereochemical concepts like atropisomerism.

Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of furan-based compounds bearing both axial chirality (an atropisomeric axis) and central chirality is a significant challenge.[9] Groundbreaking work has demonstrated the organocatalytic asymmetric (2+4) annulation of achiral furan-indoles to generate such complex molecules with excellent control over regio-, diastereo-, and enantioselectivity.[9][10] Theoretical calculations have been crucial in understanding the reaction pathway and the non-covalent interactions that govern the selectivity in these intricate systems.[8][11]

An elegant strategy for creating furan-based atropisomers involves a central-to-axial chirality conversion.[12] This process begins with the enantioselective synthesis of a dihydrofuran precursor containing two adjacent stereocenters. Subsequent oxidation of this precursor aromatizes the ring to form a furan, and in doing so, converts the stored central chirality into axial chirality with high fidelity.[12] This method provides access to enantiomerically enriched atropisomeric furans that would be difficult to synthesize directly.[12]

The general workflow for developing and applying a furan-based catalyst is depicted below.

Caption: General workflow for asymmetric catalysis.

Data and Protocols: From Theory to Practice

Scientific integrity demands that claims of efficacy are supported by verifiable data and reproducible methodologies. This section provides quantitative performance data for select furan-based catalytic systems and detailed, self-validating experimental protocols derived from authoritative sources.

The efficacy of a chiral catalyst is judged by its ability to deliver high yield and high stereoselectivity (enantiomeric excess, ee%, or diastereomeric ratio, dr).[1] The table below summarizes the performance of two distinct furan-indole-based systems.

| Reaction Type | Chiral Catalyst/Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr | Ref. |

| Rhodium-Catalyzed C-H Amidation | Furan-Indole Carboxylic Acid 9 | 1-methyl-1H-indole | Methyl 2-diazidoacetate | Amidation Product 16 | 55 | 45 | - | [1] |

| Organocatalytic (3+2) Annulation | Furan-Indole Phosphine 11 | Allenoate | Imine | Annulation Product 19 | 92 | 95 | >20:1 | [1] |

The following protocols are described as self-validating systems, providing clear, step-by-step instructions for replication.

Protocol 1: Rhodium-Catalyzed Asymmetric C-H Amidation [1]

-

Reaction Scheme: 1-methyl-1H-indole + Methyl 2-diazidoacetate --(Rh₂(OAc)₄, Ligand 9)--> Amidation Product 16

-

Procedure:

-

To a solution of Rh₂(OAc)₄ (2.2 mg, 0.005 mmol, 2.5 mol%) and furan-indole carboxylic acid ligand 9 (4.4 mg, 0.01 mmol, 5 mol%) in 1,2-dichloroethane (DCE) (1.0 mL), add 1-methyl-1H-indole (26.2 mg, 0.2 mmol, 1.0 equiv.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of methyl 2-diazidoacetate (57.2 mg, 0.4 mmol, 2.0 equiv.).

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product 16.[1]

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.[1]

-

Protocol 2: Organocatalytic (3+2) Annulation [1]

-

Reaction Scheme: Allenoate + Imine --(Catalyst 11)--> Annulation Product 19

-

Procedure:

-

In a dried vial, dissolve furan-indole phosphine catalyst 11 (11.8 mg, 0.02 mmol, 10 mol%) in toluene (1.0 mL).

-

To this solution, add the imine (0.2 mmol, 1.0 equiv.) and the allenoate (0.3 mmol, 1.5 equiv.).

-

Stir the reaction mixture at 25 °C for 48 hours.

-

Upon completion, evaporate the solvent.

-

Purify the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate = 20:1 to 10:1) to yield the annulation product 19.[1]

-

Conclusion and Future Outlook

Furan derivatives have firmly established themselves as a class of privileged structures in asymmetric catalysis.[1] Their synthetic accessibility and tunable nature have enabled the development of highly effective ligands and organocatalysts for a diverse range of chemical transformations. The ongoing exploration into more complex stereochemical challenges, such as the atroposelective synthesis of multifunctionalized heterocycles, indicates that the full potential of furan-based systems is still being uncovered.[8] Future research will likely focus on developing catalysts with even greater activity and selectivity, expanding their application in the total synthesis of complex natural products and in the industrial-scale production of chiral pharmaceuticals. The fusion of furan chemistry with other catalytic paradigms, such as photoredox catalysis and biocatalysis, promises to open yet more avenues for innovation.

References

- A Comparative Guide to the Efficacy of Furan-Based Chiral Ligands in Asymmetric C

- Synthetic Strategies to Substituted Chiral Furans: A Review. OUCI.

- Furan platform chemicals beyond fuels and plastics. Green Chemistry (RSC Publishing).

- Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality. PubMed.

- Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality. SciSpace.

- Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality.

- Design and Catalytic Asymmetric Synthesis of Furan‐Indole Compounds Bearing both Axial and Central Chirality | Request PDF.

- Organocatalytic Synthesis of Furan-Embedded Styrene Atropisomers.

- Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite c

- Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho-Quinodimethanes.

- Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Publishing.

- Organocatalyzed addition reaction of furan with representative N‐Boc aldimine deriv

- Enantioselective Syntheses of Furan Atropisomers by an Oxidative Central-to-Axial Chirality Conversion Strategy | Request PDF.

- Catalytic Enantioselective Reactions of Biomass-Derived Furans.

- Development of Sustainable Catalytic Pathways for Furan Deriv

- Organocatalytic Asymmetric Aza-Friedel−Crafts Alkyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02402G [pubs.rsc.org]